![molecular formula C9H7N5S B2898429 3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-53-2](/img/structure/B2898429.png)

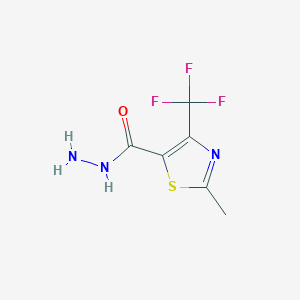

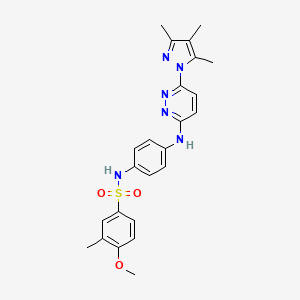

3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound with the molecular formula C9H7N5S and a molecular weight of 217.25 . It is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves the use of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles as synthons . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule, making them potential candidates for possessing various biological activities .Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This structure can manifest substituents around a core scaffold in defined three-dimensional representations .Applications De Recherche Scientifique

3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been used in a variety of scientific research studies. It has been studied for its potential applications in medicinal chemistry, as it has been found to possess antiviral, antibacterial, antifungal, and antiparasitic properties. In addition, it has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, it has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells.

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been reported to exhibit anticonvulsant activity against mes-induced seizures .

Action Environment

It is known that all of the energetic salts are insensitive to both impact and friction stimuli, with impact sensitivity over 15 j and friction sensitivity up to 360 n .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine in laboratory experiments has several advantages. First, it is relatively easy to synthesize and can be prepared in a variety of ways. Second, it is relatively stable and can be stored for long periods of time. Third, it is relatively non-toxic and has low acute toxicity. However, there are also some limitations to its use in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, its solubility in organic solvents is limited, so it must be used in small quantities.

Orientations Futures

The potential applications of 3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are vast and the possibilities for future research are numerous. Some potential future directions include further research into its antiviral, antibacterial, antifungal, and antiparasitic properties; its potential use as an inhibitor of the enzyme COX-2; its potential use as an anticancer agent; and its potential use as a modulator of certain cellular receptors, such as the estrogen receptor. In addition, further research into its synthesis and storage methods could lead to improved methods for preparing and storing the compound. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential applications in medicine.

Méthodes De Synthèse

3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be synthesized through a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. The most common method is the solution-phase synthesis, which involves the use of a base, such as sodium hydroxide, to react with a precursor, such as 3-phenyl-1,2,4-triazol-3-thione. The reaction is then quenched with an acid, such as hydrochloric acid, to obtain the desired product.

Analyse Biochimique

Biochemical Properties

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with various enzymes and proteins

Cellular Effects

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities . These activities suggest that 3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine could have a wide range of effects on cells and cellular processes.

Molecular Mechanism

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with different target receptors . These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-8-13-14-7(11-12-9(14)15-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPVYTZAATYUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

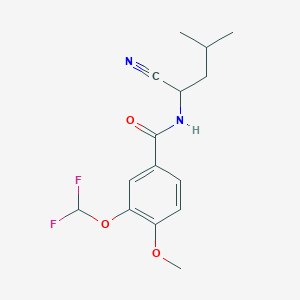

![4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2898351.png)

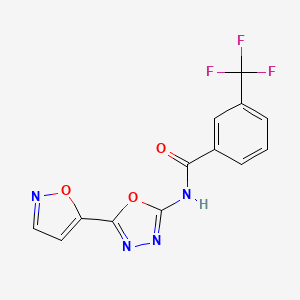

![2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2898354.png)

![2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2898358.png)

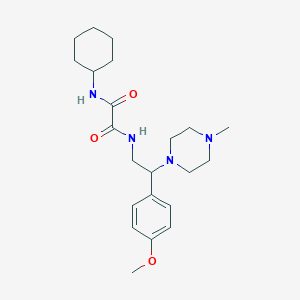

![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898365.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2898367.png)